Verified Application in Peptide Conjugate Synthesis Not Demonstrated for Other PAHSAs
A key differentiator for 3-PAHSA is its documented use as an acyl component in the synthesis of specific N-acyl amino acid and peptide derivatives, a synthetic niche not reported for other PAHSA regioisomers. Patent EP0085255A2 specifically describes the use of 3-hexadecanoyloxyoctadecanoic acid to prepare N-acyl peptides, providing a characterized synthetic intermediate [1]. For example, the derivative N-(3-hexadecanoyloxyoctadecanoyl)-5-aminopentanoic acid was synthesized and isolated with a melting point of 66-67°C [1]. This contrasts sharply with the primary application of other PAHSAs like 5- and 9-PAHSA, which are used directly as bioactive lipids for metabolic studies [2].
| Evidence Dimension | Application in peptide conjugate synthesis |
|---|---|
| Target Compound Data | Synthesized into N-(3-hexadecanoyloxyoctadecanoyl)-5-aminopentanoic acid; melting point 66-67°C |
| Comparator Or Baseline | Other PAHSA isomers (e.g., 5-PAHSA, 9-PAHSA) are studied for direct GPR40 agonism and anti-diabetic effects; no peptide synthesis application reported [2]. |
| Quantified Difference | Qualitatively different application domain; provided melting point for a specific peptide derivative. |
| Conditions | Patent EP0085255A2, Preparative organic synthesis. |
Why This Matters
For research groups developing lipidated peptide therapeutics, the documented synthetic pathway and characterized intermediate with a defined melting point make 3-PAHSA a crucial and irreplaceable starting material.
- [1] N-acyl peptide, processes for their preparation and pharmaceutical compositions thereof. EP0085255A2, filed 1982-12-22, published 1983-08-10. View Source
- [2] Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. View Source
